![molecular formula C13H12Cl2N2 B14477250 N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline CAS No. 66550-52-5](/img/structure/B14477250.png)
N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with two chlorine atoms and an aminophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline typically involves the reaction of 2,3-dichloroaniline with 2-aminobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2,3-dichloroaniline
- N-(2-Aminophenyl)-2-chloroaniline
- N-(2-Aminophenyl)-3-chloroaniline
Uniqueness
N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66550-52-5 |
|---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
N-[(2-aminophenyl)methyl]-2,3-dichloroaniline |
InChI |
InChI=1S/C13H12Cl2N2/c14-10-5-3-7-12(13(10)15)17-8-9-4-1-2-6-11(9)16/h1-7,17H,8,16H2 |
InChI Key |
LOYAARMPJZTMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
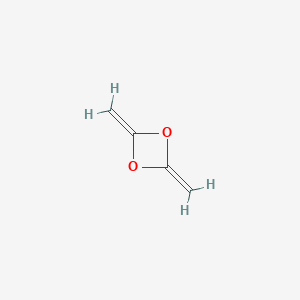
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)

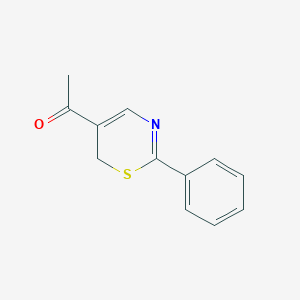
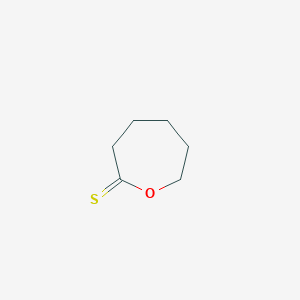
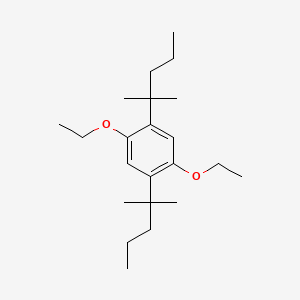
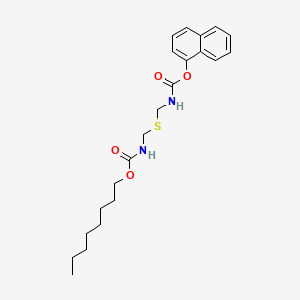
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

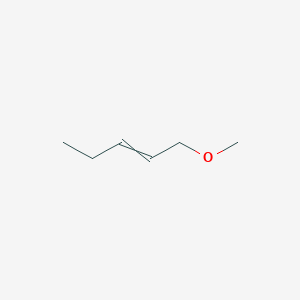
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
